N-(4-fluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Overview
Description
N-(4-fluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H16FN3O3S3 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with mitogen-activated protein kinase 14 and mitogen-activated protein kinase 1 . These proteins play a crucial role in cellular signaling pathways, regulating various cellular activities such as proliferation, differentiation, and apoptosis.
Biochemical Analysis
Biochemical Properties
N-(4-fluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances . Additionally, it binds to specific receptors on cell membranes, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, it may induce apoptosis, thereby reducing cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their functions. This binding can lead to changes in enzyme conformation and activity. The compound also affects gene expression by interacting with DNA and RNA polymerases, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but may degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of specific enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications may direct it to specific organelles, enhancing its functional specificity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S3/c1-24(15-7-5-14(21)6-8-15)30(25,26)17-11-12-29-18(17)20-22-19(23-27-20)13-3-9-16(28-2)10-4-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWUKDNQOKEPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.